2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multi-step organic reactions. The starting materials might include isoindoline derivatives and benzo[d]thiazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for such complex organic compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
The compound might have potential medicinal applications, such as acting as a drug candidate for treating specific diseases, depending on its biological activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoindoline derivatives or benzo[d]thiazole derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Conclusion
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with potential applications in various fields of scientific research
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-4-23-17-15(28-3)10-9-12(2)18(17)29-21(23)22-16(25)11-24-19(26)13-7-5-6-8-14(13)20(24)27/h5-10H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYPHYOJUOMQBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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